![molecular formula C9H12F2Si B2538075 1,2-Difluoro-3-trimethylsilylbenzene CAS No. 138871-01-9](/img/structure/B2538075.png)
1,2-Difluoro-3-trimethylsilylbenzene
Overview
Description
The compound "1,2-Difluoro-3-trimethylsilylbenzene" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemistry of similar compounds like 1,2-difluorobenzene derivatives. For instance, the synthesis of difluorinated aromatic compounds is often achieved through nucleophilic aromatic substitution reactions, as seen in the synthesis of tetrafluorobenzene derivatives .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can involve the use of sterically hindered phosphines, as demonstrated in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Similarly, the synthesis of 1,2-difluorobenzene derivatives might involve the use of trimethylsilyl groups to protect or direct the introduction of fluorine atoms. The use of trimethylsilyl reagents is also evident in the synthesis of 1-substituted 2,2-difluorostyrenes through a fluoride ion-catalyzed desilylative defluorination .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be characterized by spectroscopic methods, including NMR spectroscopy, which reflects their crowded structures . X-ray crystallography can also be used to investigate the molecular structures, revealing unusual bond angles around certain atoms, such as phosphorus in the case of phosphine derivatives .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For example, Friedel-Crafts alkylations have been catalyzed by trifluoromethanesulfonic acid to provide diarylmethanes . Additionally, the reactivity of fluorinated compounds with different nucleophiles and electrophiles can lead to a wide range of products, as seen in the synthesis of allylbenzenes10 and the transformation of fluorophenyltrimethylsilanes with elemental fluorine .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be influenced by the presence of fluorine atoms and trimethylsilyl groups. For instance, the introduction of fluoroaryl groups into polysiloxanes can increase the glass-transition temperature of the resulting copolymers . The presence of fluorine can also affect the reactivity and stability of the compounds, as seen in the synthesis of difluoro(trimethylsilyl)acetamides and their use as precursors for difluoroazetidinones .
Scientific Research Applications
1. Chemical Transformations and Synthesis
1,2-Difluoro-3-trimethylsilylbenzene has been utilized in various chemical transformations. For instance, its derivatives have been used in reactions with Me2EM (E = P, N; M = SiMe3, SnMe3, Li) reagents, indicating its utility in creating new chemical compounds through nucleophilic substitution reactions (Goryunov et al., 2010). Another study demonstrated its role in the fluoride ion-catalyzed 1,2-desilylative defluorination process, leading to the synthesis of 1-substituted 2,2-difluorostyrenes (Nakamura & Uneyama, 2007).
2. Applications in Organometallic Chemistry
The compound has also found applications in organometallic chemistry. A study on the molecular structure and conformation of trimethylsilylbenzene, a related compound, provided insights into its behavior in gas-phase electron diffraction and theoretical calculations (Campanelli et al., 1997). This research is significant for understanding the interactions of such compounds in various chemical environments.
3. Fluorination Processes
The compound plays a significant role in fluorination processes. One study detailed the fluorodesilylations of fluorophenyltrimethylsilanes with elemental fluorine, leading to novel 1,2-migration of the trimethylsilyl group (Stuart et al., 1998). This reaction pathway is crucial for understanding and developing new fluorination strategies in organic chemistry.
4. Synthesis of New Compounds
1,2-Difluoro-3-trimethylsilylbenzene is instrumental in synthesizing new compounds. For example, the synthesis of new fluorinated synthons using derivatives of this compound has been reported (Lim et al., 2014). This kind of research expands the repertoire of available compounds for various applications in chemistry.
5. Generation of Fluorinated Derivatives
The compound is used in generating fluorinated derivatives in specific conditions, as shown in the study on the generation of fluorinated m-benzyne derivatives in neon matrices (Wenk & Sander, 2002). This research highlights its utility in creating specialized chemical structures under controlled conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,3-difluorophenyl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXYQBIDGSYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-3-trimethylsilylbenzene |
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